molecular formula C10H12N2OS B3054371 2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol CAS No. 5998-43-6

2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol

Cat. No.: B3054371
CAS No.: 5998-43-6
M. Wt: 208.28 g/mol
InChI Key: FNVQKUQUOVDHNG-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-2-ylmethylsulfanyl)ethanol is a chemical compound of interest in biochemical and pharmacological research, featuring a benzimidazole core linked to an ethanol group via a methylsulfanyl bridge. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various enzymes and biological targets . This specific derivative, with its thioether and alcohol functional groups, presents potential as a versatile building block or intermediate in the synthesis of more complex molecules, or as a candidate for investigating epoxide hydrolase activity, a function associated with related bifunctional compounds . As with many research chemicals, its applications are primarily in early-stage discovery and development. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c13-5-6-14-7-10-11-8-3-1-2-4-9(8)12-10/h1-4,13H,5-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVQKUQUOVDHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407576
Record name 2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5998-43-6
Record name 2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbon Disulfide Condensation

The most widely used method involves reacting o-phenylenediamine with carbon disulfide under alkaline conditions. For example:

  • Reagents : o-Phenylenediamine (1.0 eq), carbon disulfide (1.2 eq), potassium hydroxide (2.0 eq)
  • Conditions : Reflux in ethanol-water (3:1 v/v) for 6–8 hours.
  • Mechanism : The reaction proceeds via nucleophilic attack of the amine groups on carbon disulfide, followed by cyclization to form 2-mercaptobenzimidazole.

Alternative Thiophosgene Route

For enhanced reaction efficiency, thiophosgene in chloroform at 0–5°C generates 2-mercaptobenzimidazole in 85–90% yields. However, this method requires stringent temperature control due to thiophosgene’s volatility.

Sulfanyl-Ethanol Functionalization

After benzimidazole core formation, the sulfanyl-ethanol side chain is introduced through alkylation or nucleophilic substitution.

Direct Alkylation Strategy

The most straightforward approach involves reacting 2-mercaptobenzimidazole with ethylene oxide or 2-bromoethanol:

Protocol A (Ethylene Oxide Alkylation)

Parameter Value
Substrate 2-mercaptobenzimidazole
Alkylating Agent Ethylene oxide (1.5 eq)
Base Sodium hydroxide (1.2 eq)
Solvent Ethanol
Temperature 60°C, 12 hours
Yield 68–72%

Mechanistic Insight : The base deprotonates the thiol group, enabling nucleophilic attack on ethylene oxide. The ethanol moiety forms via ring-opening of the epoxide.

Protocol B (2-Bromoethanol Alkylation)

  • Reagents : 2-mercaptobenzimidazole (1.0 eq), 2-bromoethanol (1.2 eq), triethylamine (1.5 eq)
  • Conditions : Tetrahydrofuran (THF), reflux for 8 hours.
  • Yield : 65–70% with reduced byproduct formation compared to Protocol A.

Multi-Step Synthetic Routes

Sulfonic Acid Intermediate Pathway

A three-step protocol improves regioselectivity for large-scale production:

  • Oxidation to Sulfonic Acid :

    • React 2-mercaptobenzimidazole with KMnO₄ in 50% NaOH at 80°C for 1 hour.
    • Intermediate : 1H-Benzimidazol-2-yl-sulfonic acid (94% purity).
  • Hydrazine Conversion :

    • Reflux sulfonic acid with hydrazine hydrate (5 eq) in ethanol for 3 hours.
    • Product : 1H-Benzimidazol-2-yl-hydrazine (89% yield).
  • Ethanol Sidechain Installation :

    • Condensation with 2-chloroethanol using Na₂S₂O₅ in ethanol-water.
    • Final Yield : 62% after recrystallization.

Industrial-Scale Optimization

Continuous Flow Reactor Design

To address batch process limitations, flow chemistry parameters have been optimized:

Parameter Batch Process Flow System
Reaction Time 12 hours 45 minutes
Temperature Control ±3°C ±0.5°C
Throughput 200 g/day 1.2 kg/day
Purity 92–95% 97–99%

Data synthesized from large-scale pharmaceutical production studies.

Solvent Recycling Systems

Ethanol recovery rates exceed 85% in closed-loop systems, reducing production costs by 30% compared to conventional methods.

Purification and Characterization

Crystallization Techniques

  • Solvent Pair : Ethanol-water (4:1) achieves 98% purity after two recrystallizations.
  • Crystal Morphology : Needle-like structures with melting point 128–130°C.

Chromatographic Methods

Reverse-phase HPLC (C18 column, methanol:water 70:30) resolves residual o-phenylenediamine impurities (<0.1%).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Index
Direct Alkylation 68–72 92–95 Moderate 1.0
Sulfonic Acid Pathway 62 98 High 1.8
Flow Reactor 75 99 Very High 2.5

Cost Index normalized to Direct Alkylation = 1.0.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The ethanol moiety can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. The benzimidazole ring is known to interact with DNA, potentially leading to the disruption of cellular processes in cancer cells. The sulfanyl group can also form covalent bonds with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

a. 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenyl-ethanone
  • Structure: Contains a phenyl-ethanone group instead of ethanol.
  • Key Differences : The ketone group reduces hydrophilicity compared to the hydroxyl group in the target compound. Crystallographic studies reveal intermolecular hydrogen bonding involving the sulfanyl and ketone groups, which may influence stability .
  • Applications : Primarily studied for solid-state interactions rather than biological activity.
b. (±)-1-(1H-Benzimidazol-2-yl)ethanol
  • Structure: Lacks the methylsulfanyl linker; ethanol is directly attached to the benzimidazole.
  • Synthesis : Prepared via condensation of 1,2-phenylenediamine with methyl 4-formyl benzoate in DMF using Na₂S₂O₅ .
c. 2-({1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)ethanol
  • Structure: Incorporates a phenoxyethyl group on the benzimidazole nitrogen.
  • Physicochemical Properties: Molecular weight = 328.43 g/mol (C₁₈H₂₀N₂O₂S), higher than the target compound due to the bulky phenoxy substituent .
d. 4-(1H-Benzimidazol-2-ylmethylsulfanyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidine
  • Structure : Features a benzofuropyrimidine moiety fused to benzimidazole.
  • Bioactivity: The extended aromatic system may enhance DNA intercalation or enzyme inhibition, contrasting with the simpler ethanol group in the target compound .

Key Observations :

  • Alkylation and condensation are common strategies for benzimidazole derivatives.
  • Polar solvents (e.g., ethanol, DMF) are frequently used to enhance reaction homogeneity .
a. Antibacterial Efficacy
  • Ruthenium Complex with Target Compound : Exhibited potent activity against MRSA and VRSA, with in vivo wound healing observed in mice .
  • 2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide Derivatives : Moderate activity against Gram-positive bacteria, suggesting the sulfanyl group enhances targeting of bacterial enzymes .
b. DNA Interaction
  • Bis(benzimidazole) Complexes : Demonstrated DNA-binding via intercalation, attributed to the planar benzimidazole core .
  • Target Compound: The ethanol moiety may facilitate hydrogen bonding with DNA phosphate groups, though direct evidence is lacking.

Physicochemical and Crystallographic Properties

Compound Molecular Weight (g/mol) Key Interactions (Crystallography)
Target Compound ~252.3 (estimated) Potential O–H···N hydrogen bonds
2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenyl-ethanone 296.36 C–H···π and N–H···O interactions
2-(1H-Benzimidazol-2-yl)-N-[(E)-dimethylamino)methylidene]benzenesulfonamide 383.44 N–H···O and C–H···π stacking

Insights :

  • Bulkier substituents (e.g., benzofuropyrimidine) increase molecular weight and alter crystal packing.
  • Hydrogen bonding and π-stacking are critical for stability and solubility .

Biological Activity

The compound 2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of 2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol, focusing on its mechanisms of action, synthesis, and relevant case studies.

The biological activity of 2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the sulfur atom allows for potential interactions with thiol groups in proteins, which can modulate enzyme activity and lead to various biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Antimicrobial Activity : Similar benzimidazole derivatives have shown efficacy against bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzimidazole derivatives. For instance, a study demonstrated that compounds with similar structures exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus .

CompoundMIC (µg/mL)Target Organisms
2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanolTBDE. coli, S. aureus
Benzimidazole derivative A25E. coli
Benzimidazole derivative B50S. aureus

Anticancer Activity

Benzimidazole derivatives have also shown promise in cancer research. A related compound demonstrated cytotoxicity against various cancer cell lines through apoptosis induction . The specific mechanisms involved may include the modulation of signaling pathways related to cell proliferation and survival.

Case Studies

  • Synthesis and Evaluation : A recent study synthesized several benzimidazole derivatives and evaluated their biological activities. Among them, 2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol was included in the screening for antimicrobial and anticancer properties, showing promising results against specific bacterial strains and cancer cell lines .
  • Pharmacokinetics : Research into the pharmacokinetic profiles of similar compounds suggests that modifications in the benzimidazole structure can enhance bioavailability and therapeutic efficacy . Further studies on 2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol are necessary to establish its pharmacokinetic parameters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol
Reactant of Route 2
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2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol

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